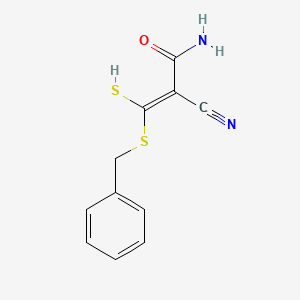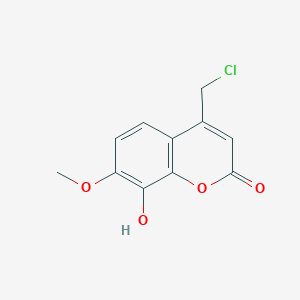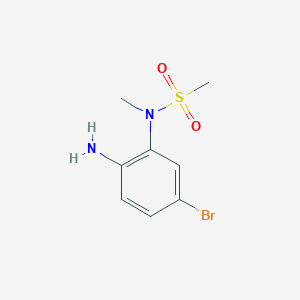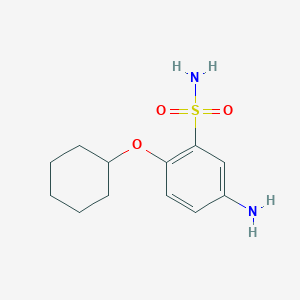![molecular formula C7H5F4NO2S B12068944 Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- CAS No. 2149597-52-2](/img/structure/B12068944.png)
Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- is an organic compound characterized by the presence of a benzenamine core substituted with a fluorine atom at the 2-position and a trifluoromethylsulfonyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the nitration of fluorobenzene followed by reduction to form the corresponding aniline derivative. The trifluoromethylsulfonyl group can be introduced via sulfonylation reactions using reagents such as trifluoromethanesulfonic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the amino group can yield nitro derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The trifluoromethylsulfonyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug design .
Industry
In the industrial sector, Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Wirkmechanismus
The mechanism by which Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulfonyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its binding interactions and effects on cellular processes are ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2-fluoro-6-(trifluoromethyl)-: Similar structure but lacks the sulfonyl group.
Benzenamine, 2-chloro-6-[(trifluoromethyl)sulfonyl]-: Similar but with a chlorine atom instead of fluorine.
Uniqueness
Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]- is unique due to the combination of the fluorine and trifluoromethylsulfonyl groups. This combination imparts distinct electronic and steric properties, making it particularly useful in applications requiring high stability and specific reactivity profiles .
Eigenschaften
CAS-Nummer |
2149597-52-2 |
|---|---|
Molekularformel |
C7H5F4NO2S |
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
2-fluoro-6-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H5F4NO2S/c8-4-2-1-3-5(6(4)12)15(13,14)7(9,10)11/h1-3H,12H2 |
InChI-Schlüssel |
JRXCOTQIDXDMQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)C(F)(F)F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)

![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)



![2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane](/img/structure/B12068905.png)



![[4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12068922.png)


